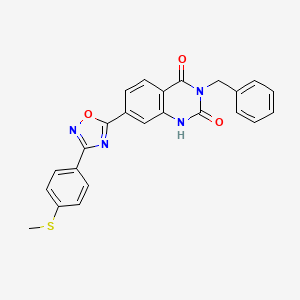
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as CCT129202 and belongs to the class of thiazole compounds. The synthesis method of this compound involves the reaction of 5-chloro-4-tosylthiazole-2-amine with 3-bromo-1-propanol and pyrrolidin-2-one.
Mécanisme D'action
Target of Action
The compound “1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one” is a complex molecule that likely interacts with multiple targets due to its structural components. It contains an indole nucleus , a thiazole ring , and a pyrrolidine ring .
Indole derivatives have been found to bind with high affinity to multiple receptors , thiazole derivatives have diverse biological activities , and pyrrolidine derivatives have been associated with target selectivity . .
Mode of Action
The mode of action of this compound is likely multifaceted due to its structural complexity. Indole derivatives, for instance, are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Thiazole derivatives have been associated with similar biological activities . Pyrrolidine derivatives have been reported to have target selectivity . The exact mode of action of this compound would depend on its specific targets and their interactions.
Biochemical Pathways
The compound’s impact on biochemical pathways is likely diverse, given its structural components. Indole derivatives, for instance, are involved in a variety of biological activities . Thiazole derivatives are found in many potent biologically active compounds . .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and their interactions. Given the diverse biological activities associated with indole , thiazole , and pyrrolidine derivatives, the compound could potentially have a wide range of effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one has been synthesized as a tool compound to investigate the role of protein kinases in various cellular processes. This compound selectively inhibits the activity of protein kinase CK2. Therefore, it can be used as a potential anticancer agent. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Orientations Futures
For this compound include the investigation of its potential as an anticancer agent. This compound can be further modified to improve its solubility and reduce its toxicity. Additionally, the mechanism of action of this compound can be further investigated to understand its role in various cellular processes. Furthermore, this compound can be used as a tool compound to investigate the role of protein kinases in various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one involves the reaction of 5-chloro-4-tosylthiazole-2-amine with 3-bromo-1-propanol and pyrrolidin-2-one. The reaction is carried out in the presence of a base and a solvent. The reaction yields this compound as a white solid. The purity of the compound can be confirmed by various analytical techniques such as NMR, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one has been synthesized for various scientific research applications. This compound has been used as a tool compound to investigate the role of protein kinases in various cellular processes. It has been reported that this compound selectively inhibits the activity of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 activity has been shown to induce apoptosis in cancer cells. Therefore, this compound has been used as a potential anticancer agent.
Propriétés
IUPAC Name |
1-[3-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-12-5-7-13(8-6-12)26(23,24)16-15(18)25-17(20-16)19-9-3-11-21-10-2-4-14(21)22/h5-8H,2-4,9-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOKZOZRYUWGHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCCN3CCCC3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

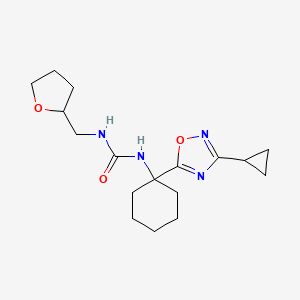

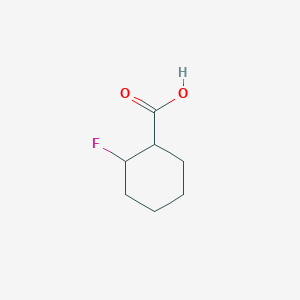

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)
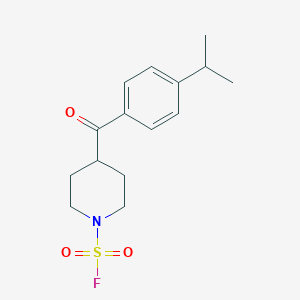
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2396664.png)
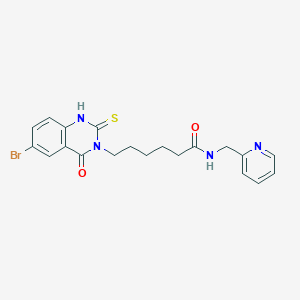
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2396668.png)
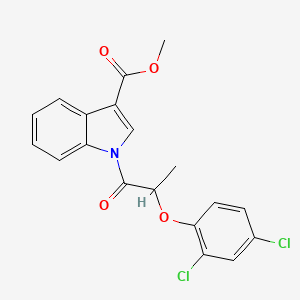
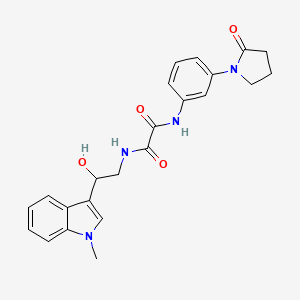
![[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B2396671.png)
![1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2396675.png)
